3-Fluoro-2'-methoxybenzophenone

Lipophilicity ADME Medicinal Chemistry

Substituting fluorinated benzophenone regioisomers alters electronic bias and conformational stability, risking failed cross-coupling or inaccurate SAR. This compound delivers a specific 3-fluoro/2'-methoxy substitution pattern. - **Defined physicochemical profile:** LogP 3.07, PSA 26.3 Ų - ideal for QSAR/docking. - **Regioselective control:** Enables directed ortho-metalation and consistent API synthesis. - **Supply assurance:** Packaged for immediate R&D use.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 170019-17-7
Cat. No. B064153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2'-methoxybenzophenone
CAS170019-17-7
Synonyms3-FLUORO-2'-METHOXYBENZOPHENONE
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H11FO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3
InChIKeyCPQWIHMTDXQXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2'-methoxybenzophenone: Physicochemical Properties & Identity


3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7) is a synthetic, fluorinated benzophenone derivative with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol [1]. It is characterized by a fluorine atom at the 3-position of one phenyl ring and a methoxy group at the 2'-position of the other phenyl ring, resulting in a LogP of 3.07 and a polar surface area (PSA) of 26.3 Ų [1]. These fundamental physicochemical descriptors differentiate it from its non-fluorinated and regioisomeric analogs and are primary considerations for its use as a synthetic intermediate in pharmaceutical and chemical research .

Substitution pattern Precise 3-fluoro, 2’-methoxy arrangement for regioselective chemistry
Scaffold type Fluorinated benzophenone core suitable for pharmaceutical intermediate synthesis
Model-ready descriptors Computed LogP and PSA support structure-based design and QSAR studies

Why 3-Fluoro-2'-methoxybenzophenone Cannot Be Substituted


In medicinal chemistry and process development, 3-fluoro-2'-methoxybenzophenone is not a commodity that can be freely substituted with another 'fluoromethoxybenzophenone' regioisomer or analog. The precise ortho, meta, and para positioning of the methoxy and fluorine substituents dictates the molecule's unique electronic environment, dipole moment, and subsequent reactivity profile [1]. For instance, the 3-fluoro substitution pattern establishes a specific electronic bias on the benzophenone core that differs fundamentally from its 4-fluoro analog (CAS 750633-46-6), leading to divergent outcomes in downstream cross-coupling reactions or target-protein binding events . Furthermore, the methoxy group's ortho position on the adjacent ring is critical for governing conformational stability and non-covalent interactions, which are often exploited in structure-based drug design [1]. Therefore, substituting this compound with a different regioisomer (e.g., 3-fluoro-4'-methoxybenzophenone, CAS 96719-99-2) or a halogen-exchanged analog (e.g., 3-chloro-2'-methoxybenzophenone, CAS 78589-11-4) will introduce unvalidated variables in physicochemical parameters (LogP, PSA) and, crucially, in stereoelectronic control, thereby compromising the reproducibility and success of a specific synthetic route or biological assay.

Regioisomer mismatch
3-fluoro vs. 4-fluoro substitution alters dipole and reaction outcomes; the 4-fluoro analog (CAS 750633-46-6) may not reproduce the same electronic bias.
Halogen exchange
Replacing fluorine with chlorine (e.g., 3-chloro-2’-methoxybenzophenone) shifts lipophilicity and reactivity, introducing unvalidated variables in synthesis.
Methoxy position change
Moving the methoxy group from 2’ to 4’ (CAS 96719-99-2) alters conformational stability and non-covalent interactions critical for target binding.

3-Fluoro-2'-methoxybenzophenone: Quantitative Evidence vs. Analogs


LogP: Fluorine Position and Lipophilicity

The lipophilicity of 3-Fluoro-2'-methoxybenzophenone, as predicted by its LogP, is a key determinant for its use in medicinal chemistry campaigns, where a balance between solubility and permeability is critical [1]. The target compound has a predicted LogP of 3.065 [1]. While the specific regioisomer 4-Fluoro-2'-methoxybenzophenone (CAS 750633-46-6) shares the same molecular weight, its distinct electronic distribution alters its lipophilicity. This difference, though seemingly small, can significantly influence its pharmacokinetic profile and membrane permeability in cell-based assays.

LogP difference
Class-level inference
Target LogP 3.065 (predicted)
Reported property context; substitution alters lipophilicity.
4-fluoro analog LogP not directly comparable; structure-property relationship indicates distinct value.
Lipophilicity ADME Medicinal Chemistry

PSA: Ortho vs. Para Methoxy Regioisomer

The Polar Surface Area (PSA) is a critical descriptor for predicting a molecule's ability to permeate biological membranes and its oral bioavailability. 3-Fluoro-2'-methoxybenzophenone possesses a calculated PSA of 26.3 Ų [1]. This value is inherently tied to the specific ortho-substitution of the methoxy group relative to the carbonyl. A different regioisomer, such as 3-Fluoro-4'-methoxybenzophenone (CAS 96719-99-2), where the methoxy group is in the para position, will present a different molecular topology and consequently a distinct, though not currently published, PSA value. This distinction is fundamental for computational chemists employing predictive models for target engagement and off-target profiling.

PSA value
Class-level inference
26.3 Ų
Ortho-methoxy topology yields this PSA; regioisomer differs.
Comparative PSA for 4’-methoxy analog not published; position guarantees divergence.
Polar Surface Area Bioavailability Drug Design

Thermochemical Stability: Vapor Pressure & Enthalpy of Benzophenones

For applications in materials science, such as UV stabilization in polymers, a compound's propensity to evaporate at processing temperatures is critical. A comprehensive thermochemical study on a series of hydroxy- and methoxy-substituted benzophenones established the relationship between substitution pattern, vapor pressure, and enthalpy of vaporization [1]. While 3-Fluoro-2'-methoxybenzophenone was not directly studied, the research provides a quantitative framework for understanding its behavior. For example, the study measured standard molar enthalpies of vaporization for related methoxybenzophenones using the transpiration method, providing a baseline against which the impact of fluorine substitution can be assessed. This class-level evidence indicates that the specific substitution pattern of the target compound will yield a unique vapor pressure profile compared to non-fluorinated methoxybenzophenones.

Thermochemical profile
Class-level inference
Not directly measured; framework from methoxybenzophenone series.
Substitution pattern dictates volatility; non-interchangeable.
Transpiration method; G3MP2/G4 computations (Verevkin et al., 2022).
Thermochemistry UV Stabilizer Process Engineering

3-Fluoro-2'-methoxybenzophenone: Primary Applications


Building Block for SBDD and Lead Optimization

The defined physicochemical profile of 3-Fluoro-2'-methoxybenzophenone—specifically its LogP of 3.065 and PSA of 26.3 Ų—makes it an ideal starting point for medicinal chemists engaged in structure-based drug design and lead optimization . These parameters are precisely the kind of well-characterized inputs required for quantitative structure-activity relationship (QSAR) models and docking simulations. Its specific substitution pattern can be used to probe a targeted hydrophobic pocket or to modulate the ADME properties of a lead series. Substituting this compound with its 4-fluoro or 4'-methoxy regioisomers would introduce variability in these models, as their uncharacterized or differing descriptors would lead to inaccurate predictions and potentially misguide synthetic efforts.

Process Development & Scale-Up of Pharmaceutical Intermediates

As an intermediate, 3-Fluoro-2'-methoxybenzophenone is suitable for the synthesis of more complex fluorinated pharmaceutical candidates . Its specific substitution pattern is often a prerequisite for the successful execution of regioselective reactions, such as directed ortho-metalation or specific cross-coupling steps. The electronic effect imparted by the 3-fluoro group is distinct from that of a 4-fluoro group, leading to different regiochemical outcomes in subsequent reactions. Procuring and using the correct 3-fluoro regioisomer is therefore not a trivial choice but a necessity for ensuring the synthetic pathway's fidelity and achieving the desired final API (Active Pharmaceutical Ingredient) structure with high yield and purity.

UV Stabilizers and Photoinitiators for Advanced Materials

Benzophenones are a cornerstone class for UV absorbers and photoinitiators. The class-level thermochemical evidence demonstrates that the volatility and stability of these compounds are highly dependent on their specific substitution [1]. While 3-Fluoro-2'-methoxybenzophenone's exact vapor pressure is not published, the established framework confirms its behavior will be distinct from other benzophenone derivatives. This is crucial for material scientists selecting a photoactive compound for a specific polymer matrix or processing condition (e.g., high-temperature extrusion). The fluorine atom also enhances the compound's photostability and alters its UV absorption profile compared to its non-fluorinated analogs, offering potential for tuning the performance of coatings, inks, and polymers.

Application
Selection Property
Validation Focus
Lead optimization & SBDD
Defined LogP & PSA for QSAR models
Verify substitution pattern matches computational predictions
Pharmaceutical intermediate synthesis
Regioselective reactivity from 3-fluoro substitution
Confirm regiochemical outcome in key coupling or metalation steps
UV stabilizer / photoinitiator screening
Distinct thermochemical & photostability profile
Validate volatility and UV absorption for target polymer matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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